3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its unique structure, characterized by the presence of bromine, chlorine, methyl, and trifluoromethyl substituents, imparts distinctive chemical properties that make it valuable in various scientific fields. Quinoline derivatives are widely recognized for their applications in medicinal chemistry, agrochemicals, and materials science, often serving as precursors or building blocks for more complex molecules used in pharmaceuticals and other chemical products.
The synthesis of 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of substituted anilines with appropriate reagents to form the quinoline ring system. For instance, the reaction of 2-trifluoromethylaniline with brominated and chlorinated reagents under controlled conditions can yield the desired compound.
The industrial production of this compound may utilize large-scale synthesis methods that optimize reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability during the production process.
The molecular formula for 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline is . The compound features a quinoline core with the following substituents:
Crystallographic studies reveal that the compound crystallizes in a monoclinic space group with specific bond lengths and angles that conform to typical values observed in similar heterocyclic compounds. Detailed structural data includes bond lengths (e.g., C-Br, C-Cl) and angles that are consistent with its chemical behavior .
3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic properties due to the presence of electron-withdrawing groups like trifluoromethyl, which can enhance its electrophilic character during substitution reactions.
The mechanism of action for 3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline varies based on its application. In medicinal chemistry, it may inhibit key enzymes or receptors involved in disease pathways. The trifluoromethyl group increases lipophilicity and metabolic stability, allowing for more effective interactions with biological targets. This property is particularly beneficial in drug design, where enhanced bioavailability is crucial for therapeutic efficacy.
3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline typically exhibits:
The chemical properties include:
3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline has several significant applications:
Regioselective halogenation of the quinoline core—particularly at the C5 position—poses significant challenges due to competing reactivity at other sites. A breakthrough metal-free protocol enables geometrically inaccessible C5–H halogenation using trihaloisocyanuric acids (e.g., TCCA or TBCA) as atom-economical halogen sources (0.36 equivalents). This method achieves exclusive C5 selectivity for diverse 8-substituted quinolines under ambient conditions (room temperature, open air), yielding 86–98% for chlorination/bromination within 15–30 minutes [2] [5]. Key advantages include:
Table 1: Halogenation Reagent Efficiency Comparison
Reagent | Solvent | Time (min) | Yield (%) | Selectivity |
---|---|---|---|---|
NCS | CH₂Cl₂ | 1440 | 15 | C5 |
DCDMH | CH₃CN | 30 | 86 | C5 |
TCCA | CH₃CN | 15 | 98 | C5 |
TBCA | CH₃CN | 30 | 96 | C5 |
Traditional Cu/Pd-mediated methods require inert atmospheres, stoichiometric metals, and elevated temperatures, underscoring this protocol’s practicality for synthesizing intermediates like 3-bromo-4-chloro-6-(trifluoromethyl)quinoline precursors [2].
Introducing the trifluoromethyl (–CF₃) group at C6 demands strategies balancing electronic effects, steric constraints, and functional group tolerance. Two dominant approaches exist:
The –CF₃ group’s electronegativity (between F and Cl) enhances acidity and metabolic stability in pharmaceuticals but complicates nucleophilic addition [3] [6]. Metal-free routes eliminate catalyst residues, while catalytic methods offer broader scope for electron-deficient quinolines.
Table 2: Trifluoromethylation Approaches for Quinoline Systems
Method | Conditions | Substrate Scope | Limitations |
---|---|---|---|
Sandmeyer (Cu/TMSCF₃) | RT, one-pot diazonium | Aryl amines | Diazonium instability |
Photoredox/Cu (CF₃I) | RT, light | Electron-rich heteroarenes | Requires specialized equipment |
[4+2] Cyclization | EtOH, reflux, catalyst-free | o-Aminobenzaldehydes | Limited to 2-CF₃ quinolines |
Fluoroform-derived CuCF₃ | −20°C to RT | Aryl bromides/iodides | Anhydrous conditions |
Telescoping halogenation and trifluoromethylation steps necessitates precise parameter control to suppress side reactions (e.g., polyhalogenation, CF₃ migration). Automated platforms address this via:
These systems enhance selectivity in quinoline functionalization by isolating reactive intermediates (e.g., lithiated species) and controlling exotherms during halogenation.
Sustainable synthesis of halogenated-trifluoromethyl quinolines leverages:
Table 3: Green Metrics Comparison for Quinoline Derivatization
Method | Solvent | Temp. (°C) | PMI | Catalyst/Recyclability |
---|---|---|---|---|
Metal-free C5-halogenation [2] | CH₃CN/EtOH | 25 | 3.2 | TCCA → cyanuric acid (89%) |
[4+2] Cyclization [4] | EtOH | 80 | 5.1 | None |
Cu-mediated trifluoromethylation [8] | DMF | 100 | 8.7 | Cu (non-recoverable) |
Automated flow optimization [9] | 2-MeTHF | 25–60 | 2.4 | Heterogeneous (Pd/C, 99%) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2